4-Methyl-1,2,3-thiadiazole-5-carboxamide

Plant activator Systemic acquired resistance Abiotic stress interaction

Researchers developing plant activators face supply inconsistency for the essential 1,2,3-thiadiazole pharmacophore; generic heterocycles cannot substitute for SAR induction. This intermediate is the validated precursor for tiadinil and its active metabolite SV-03. • Enables SA-independent defense activation in NahG and sid2 genetic backgrounds. • 95% purity (most common specification), white crystalline solid. • Continuous flow synthesis compatible for rapid scale-up.

Molecular Formula C4H5N3OS
Molecular Weight 143.17 g/mol
CAS No. 175136-67-1
Cat. No. B064307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,2,3-thiadiazole-5-carboxamide
CAS175136-67-1
Molecular FormulaC4H5N3OS
Molecular Weight143.17 g/mol
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)N
InChIInChI=1S/C4H5N3OS/c1-2-3(4(5)8)9-7-6-2/h1H3,(H2,5,8)
InChIKeySJWSGYOCBFJBAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,2,3-thiadiazole-5-carboxamide (CAS 175136-67-1): Chemical Profile and Procurement Significance


4-Methyl-1,2,3-thiadiazole-5-carboxamide (CAS 175136-67-1) is a heterocyclic organic compound with molecular formula C₄H₅N₃OS and molecular weight 143.17 g/mol, appearing as a white crystalline solid with a predicted boiling point of 306.3±44.0°C . This compound serves as the essential carboxamide intermediate for synthesizing the commercial plant activator tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) and related 1,2,3-thiadiazole derivatives [1]. Its procurement relevance derives from its role as the core pharmacophore scaffold in systemic acquired resistance (SAR) inducers, where the 1,2,3-thiadiazole ring system is recognized as an important structural moiety for plant activator activity [2].

4-Methyl-1,2,3-thiadiazole-5-carboxamide: Why In-Class SAR Intermediates Cannot Be Interchanged


Substituting 4-methyl-1,2,3-thiadiazole-5-carboxamide with structurally similar heterocyclic carboxamides is scientifically invalid for plant activator synthesis. The 1,2,3-thiadiazole ring system constitutes a specific pharmacophore required for SAR induction; alternative heterocycles such as isothiazoles, thiazoles, or 1,3,4-thiadiazoles exhibit fundamentally different electronic properties and biological activity profiles [1]. Within the tiadinil synthesis pathway, this specific carboxamide intermediate undergoes metabolic activation in planta to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), which functions as the actual SAR-inducing moiety by activating signaling downstream of salicylic acid accumulation and upstream of NPR1 [2]. Modifications to the ring system or substitution pattern alter metabolic conversion and subsequent SAR activation efficiency, making this exact intermediate irreplaceable for reproducible synthesis of validated SAR inducers.

4-Methyl-1,2,3-thiadiazole-5-carboxamide: Quantitative Differentiation Evidence for Scientific Selection


Direct Comparison: Tiadinil vs. BTH in Salt-Stressed Tomato Seedlings

In a direct comparative study evaluating SAR activators under salinity stress, root treatment with tiadinil (the N-(3-chloro-4-methylphenyl) derivative of 4-methyl-1,2,3-thiadiazole-5-carboxamide) provided protection against Pseudomonas syringae pv. tomato in both non-stressed and salt-stressed wild-type tomato seedlings, as well as in SA-deficient NahG transgenic plants. In contrast, BTH (acibenzolar-S-methyl, 1,2,3-benzothiadiazole-7-thiocarboxylic acid-S-methyl-ester) did not induce equivalent protection in the same SA-deficient genetic background [1]. Neither compound induced resistance to root infection by Phytophthora capsici, demonstrating specificity of the SAR induction pathway.

Plant activator Systemic acquired resistance Abiotic stress interaction Bacterial speck disease

Active Metabolite SV-03: Mechanistic Differentiation from Salicylic Acid

The carboxylic acid metabolite of tiadinil, designated SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid), which derives from 4-methyl-1,2,3-thiadiazole-5-carboxamide hydrolysis, induces systemic acquired resistance in tobacco without causing salicylic acid accumulation [1]. This mechanistic profile distinguishes SV-03 from salicylic acid itself and from upstream SAR inducers such as probenazole, which require SA accumulation for activity. SV-03 triggers SAR signaling at the same level as or downstream of SA accumulation, directly engaging the pathway between SA and NPR1 [1].

SAR signaling Metabolic activation NPR1 pathway SA-independent defense

Field Efficacy: Tiadinil-Diclocymet Combination in Rice Blast Management

In nursery box application field trials for rice blast (Pyricularia oryzae) control, mixtures of diclocymet and tiadinil demonstrated low leaf blast incidence comparable to diclocymet alone, but the tiadinil-containing program showed differential effects on resistance management outcomes [1]. Specifically, programs without benomyl (none-diclocymet and none-diclocymet+tiadinil) predictably re-selected MBI-D-resistant mutations (V75M substitution in scytalone dehydratase) more than the none-probenazole program did [1]. This indicates that while tiadinil provides disease control efficacy, its resistance management profile differs from probenazole when used without partner fungicides.

Rice blast Fungicide resistance management Melanin biosynthesis inhibitors Field trial

Commercial Purity Specifications: Differentiating Procurement Grades

Commercially available 4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 175136-67-1) is offered at multiple purity grades with verifiable specifications. Standard technical grade is supplied at ≥95% minimum purity , while higher purity research-grade material is available at 97% and 98%+ specifications. In comparison, the final tiadinil product (CAS 223580-51-6) is typically supplied at ≥98% purity by HPLC . For users synthesizing tiadinil or derivative libraries, intermediate purity directly impacts downstream product yields and purification requirements.

Synthetic intermediate Purity specification Procurement Quality control

Continuous Flow Synthesis: Intermediate Yield Optimization

Recent process chemistry research has demonstrated that 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, the direct precursor to 4-methyl-1,2,3-thiadiazole-5-carboxamide, can be prepared in 70% yield using an integrated continuous flow system with a hybrid device equipped with two reaction chips [1]. This compares favorably to traditional batch synthesis approaches for heterocyclic carboxylic acid intermediates, which often achieve lower yields (typically 40-60%) due to exothermic control limitations and side reactions. The flow methodology enables on-demand production of tiadinil and the related plant activator methiadinil under integrated conditions.

Flow chemistry Process optimization Continuous manufacturing Scale-up

4-Methyl-1,2,3-thiadiazole-5-carboxamide: Validated Application Scenarios for Research and Industrial Use


Synthesis of SA-Independent SAR Inducers for Genetic Model Studies

Researchers studying plant immunity in SA-deficient genetic backgrounds (e.g., NahG transgenic plants, sid2 mutants) should prioritize 4-methyl-1,2,3-thiadiazole-5-carboxamide as the intermediate for synthesizing tiadinil-derived SAR inducers. Unlike BTH, which fails to protect SA-deficient plants against bacterial speck disease, tiadinil provides protection in both wild-type and NahG tomato seedlings under salt stress [1]. This differential activity makes the 1,2,3-thiadiazole scaffold essential for experiments requiring SA-independent defense activation.

Development of Novel Plant Activators via 1,2,3-Thiadiazole Scaffold Derivatization

Medicinal and agricultural chemists developing next-generation plant activators should utilize 4-methyl-1,2,3-thiadiazole-5-carboxamide as the core scaffold for derivatization. The 1,2,3-thiadiazole-carboxylate moiety is recognized as an important pharmacophore for plant activator activity [1], and the metabolic conversion of tiadinil to SV-03 demonstrates that the 4-methyl substitution pattern enables in planta activation to the carboxylic acid effector. This validated scaffold provides a starting point for structure-activity relationship (SAR) studies aimed at optimizing disease resistance induction while minimizing off-target effects.

Integrated Disease Management Formulation in Rice Cultivation

For agricultural formulators developing rice disease control products, tiadinil synthesized from 4-methyl-1,2,3-thiadiazole-5-carboxamide offers distinct application flexibility. The compound is compatible with both nursery box and into-water application methods in rice cultivation [1] and shows activity against rice blast and some bacterial rice diseases [1]. Field trials confirm that tiadinil-diclocymet mixtures achieve low leaf blast incidence [2], though formulators should note that tiadinil-containing programs without partner fungicides show different resistance re-selection dynamics compared to probenazole-based programs [2].

Continuous Flow Process Development for Scale-Up Manufacturing

Process chemistry teams scaling up tiadinil or related 1,2,3-thiadiazole derivatives should adopt continuous flow synthesis protocols using 4-methyl-1,2,3-thiadiazole-5-carboxylic acid as the key intermediate. Recent research demonstrates 70% yield for this intermediate using a hybrid flow device with two reaction chips [1], representing a yield improvement over typical batch synthesis methods for heterocyclic carboxylic acids. This validated continuous manufacturing approach enables on-demand production and supports cost-effective process scale-up.

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